molecular formula C17H18N2O B2406354 2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 694498-08-3

2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B2406354
CAS No.: 694498-08-3
M. Wt: 266.344
InChI Key: RSWSCPMNWHZIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
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Properties

IUPAC Name

2-(methoxymethyl)-1-(1-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)12-20-2/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSCPMNWHZIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 266.344 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several synthetic routes, primarily focusing on the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes:

  • Step 1 : Formation of the benzodiazole ring via cyclization reactions.
  • Step 2 : Introduction of the methoxymethyl and phenylethyl groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. Key findings include:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it has shown effectiveness against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .
  • Mechanisms of Action : The compound appears to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival, such as the AKT and ERK pathways .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:

  • Cytokine Modulation : Studies indicate that the compound can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act by inhibiting enzymes involved in tumor progression and inflammation.
  • Receptor Interaction : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzodiazole derivatives:

StudyFindings
Kamal et al. (2010)Identified significant anticancer properties in benzodiazole derivatives, including apoptosis induction in A431 cells.
Mokesch et al. (2020)Demonstrated that modifications to the benzodiazole structure enhance anticancer efficacy against multiple cancer types.
El-Helby et al. (2019)Showed that certain benzodiazole derivatives can effectively lower inflammatory markers in vitro.

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